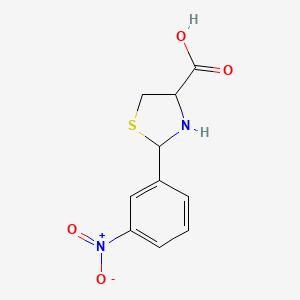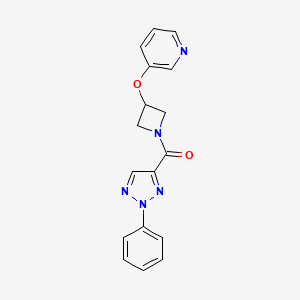
(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, also known as PTMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “3-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine”, also known as “(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone”.
Antimicrobial Agents
The compound’s triazole and azetidine moieties are known for their antimicrobial properties. Triazole derivatives have been extensively studied for their ability to inhibit the growth of various bacteria and fungi. This compound could potentially be developed into new antimicrobial agents to combat resistant strains of bacteria and fungi .
Anticancer Research
Triazole-containing compounds have shown significant anticancer activity by inhibiting various cancer cell lines. The presence of the triazole ring in this compound suggests it could be a candidate for anticancer drug development. Research could focus on its ability to induce apoptosis in cancer cells or inhibit cancer cell proliferation .
Antiviral Applications
Triazole derivatives have been found to possess antiviral properties, making them useful in the development of antiviral drugs. This compound could be explored for its potential to inhibit viral replication and treat viral infections, including those caused by RNA and DNA viruses .
Anti-inflammatory Agents
The triazole ring is also associated with anti-inflammatory activity. This compound could be investigated for its potential to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes. This application is particularly relevant for treating chronic inflammatory diseases .
Neuroprotective Agents
Research has shown that triazole derivatives can have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. This compound could be studied for its ability to protect neurons from oxidative stress and apoptosis .
Agricultural Chemicals
Triazole compounds are used in agriculture as fungicides and herbicides. This compound could be developed into new agricultural chemicals to protect crops from fungal infections and weeds, contributing to increased agricultural productivity .
Material Science
The unique structure of this compound, combining triazole and azetidine rings, could be useful in material science. It could be explored for its potential in creating new polymers or materials with specific properties, such as enhanced thermal stability or conductivity .
Drug Delivery Systems
The compound’s structure may allow it to be used in drug delivery systems. Its ability to form stable complexes with various drugs could be leveraged to improve the delivery and efficacy of therapeutic agents. This application could lead to more effective treatments with reduced side effects .
These applications highlight the versatility and potential of “3-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine” in various fields of scientific research.
Eigenschaften
IUPAC Name |
(2-phenyltriazol-4-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c23-17(16-10-19-22(20-16)13-5-2-1-3-6-13)21-11-15(12-21)24-14-7-4-8-18-9-14/h1-10,15H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATJPKLUIOYRCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2694404.png)

![3-[4-(2,3-Dichlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one](/img/structure/B2694407.png)
![2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile](/img/no-structure.png)
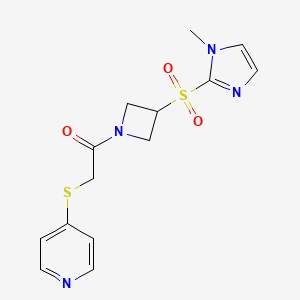
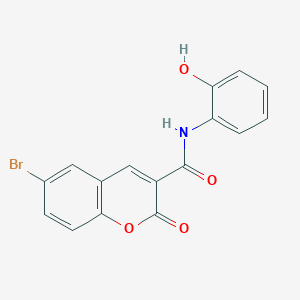
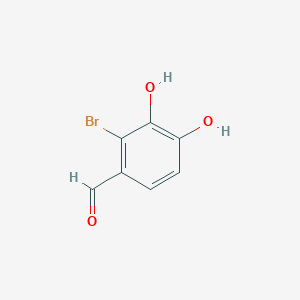

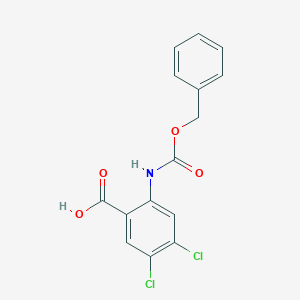

![3-[(2S,3R,4S,5R,6R)-3,5-Dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2694420.png)
![7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2694424.png)
